molecular formula C7H13ClS2 B14270597 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- CAS No. 162212-62-6

1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)-

Cat. No.: B14270597
CAS No.: 162212-62-6
M. Wt: 196.8 g/mol
InChI Key: DIZBKUYSQVKLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is an organic compound with the molecular formula C7H13ClS2. This compound is characterized by the presence of a butene backbone with a chloromethyl group and two methylthio groups attached. It is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- typically involves the reaction of 1-butene with chloromethyl methyl sulfide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is introduced to the butene backbone.

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where 1-butene and chloromethyl methyl sulfide are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The product is then purified using distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 1-Butene, 2-(methyl)-1,1-bis(methylthio)-.

    Substitution: Various substituted butenes depending on the nucleophile used.

Scientific Research Applications

1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methylthio groups can undergo oxidation and reduction reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Butene, 2-(bromomethyl)-1,1-bis(methylthio)-: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-Butene, 2-(chloromethyl)-1,1-bis(ethylthio)-: Similar structure but with ethylthio groups instead of methylthio groups.

    1-Butene, 2-(chloromethyl)-1,1-bis(phenylthio)-: Similar structure but with phenylthio groups instead of methylthio groups.

Uniqueness

1-Butene, 2-(chloromethyl)-1,1-bis(methylthio)- is unique due to the presence of both chloromethyl and methylthio groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and industrial applications.

Properties

CAS No.

162212-62-6

Molecular Formula

C7H13ClS2

Molecular Weight

196.8 g/mol

IUPAC Name

2-(chloromethyl)-1,1-bis(methylsulfanyl)but-1-ene

InChI

InChI=1S/C7H13ClS2/c1-4-6(5-8)7(9-2)10-3/h4-5H2,1-3H3

InChI Key

DIZBKUYSQVKLRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(SC)SC)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.